5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Overview
Description
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . The reaction conditions often include refluxing in a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its antitumor activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins, thereby inhibiting their function . This interaction can lead to the disruption of essential cellular processes in bacteria, viruses, and cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Shares a similar quinazoline core structure.
2-Hydrazinyl derivatives of benzo[h]quinazoline: Similar in structure but with different functional groups.
Uniqueness
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)7-8-5-3-4-6-9(8)11-10(14)12(17)16-13(18)15-11/h3-6H,7H2,1-2H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDQZMDMBKIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332056 | |
Record name | 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303101-99-7 | |
Record name | 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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